molecular formula C7H13Cl2N3 B2583703 4-Isopropylpyrimidin-5-amine dihydrochloride CAS No. 2241139-74-0

4-Isopropylpyrimidin-5-amine dihydrochloride

Cat. No.: B2583703
CAS No.: 2241139-74-0
M. Wt: 210.1
InChI Key: MOEMEEFXNFNTKK-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidin-5-amine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. The core pyrimidine structure is a privileged scaffold in pharmacology, present in a wide range of therapeutic agents . Researchers are exploring its potential, guided by studies on analogous structures. Research and Potential Applications: The 5-aminopyrimidine motif is a key intermediate in synthesizing more complex molecules. For instance, research on 5-substituted 2-aminopyrimidine derivatives has shown these compounds can exhibit significant biological activity. One area of investigation is anti-inflammatory activity, where certain 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated a capacity to inhibit immune-activated nitric oxide (NO) production in vitro, with one fluoro-substituted analog showing particularly high potency . This suggests potential pathways for immune response modulation. Furthermore, structural analogs featuring an isopropyl group at the 5-position of the pyrimidine ring, such as Isothiobarbamine, have been studied for diverse pharmacological effects. These include investigation as antihypoxic agents and for the treatment of disorders of brain activity, highlighting the potential of this chemical subclass in central nervous system research . The isopropyl substituent is a common feature in biologically active compounds, often used to fine-tune lipophilicity and steric properties. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

IUPAC Name

4-propan-2-ylpyrimidin-5-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5(2)7-6(8)3-9-4-10-7;;/h3-5H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEMEEFXNFNTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-5-amine dihydrochloride typically involves the reaction of 4-isopropylpyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrimidin-5-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylpyrimidin-5-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropylpyrimidin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
  • Molecular Formula : C₆H₁₀N₄·2HCl
  • Molecular Weight : 241.11 g/mol
  • Its dual amine groups and methyl substituents suggest utility in nucleoside analog development .
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride
  • Molecular Formula : C₁₄H₁₉ClN₄·HCl
  • Applications : Found in veterinary medications (e.g., Amprolmix-UK, Pancoxin) for antiparasitic activity. The pyridinium group enhances bioavailability .
Pyridoxamine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Molecular Weight : 241.11 g/mol
  • Applications : A vitamin B6 analog used in metabolic studies and as a therapeutic agent for diabetic complications. The dihydrochloride form improves water solubility .

Pharmacological Dihydrochloride Salts

Levocetirizine Dihydrochloride
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Applications : Antihistamine medication for allergies. The dihydrochloride salt ensures rapid absorption and prolonged efficacy .
Trientine Dihydrochloride
  • Applications : Copper-chelating agent for Wilson’s disease. Dihydrochloride formulation enhances stability during storage .
Daclatasvir Dihydrochloride
  • Applications : Antiviral drug targeting hepatitis C. The salt form is critical for compliance with pharmacopeial standards .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water)
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride C₆H₁₀N₄·2HCl 241.11 High
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Moderate
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 Very High

Critical Analysis and Limitations

  • Structural Insights : The isopropyl group in 4-Isopropylpyrimidin-5-amine dihydrochloride likely increases lipophilicity compared to methyl or pyrrolidinyl substituents in analogs, affecting its pharmacokinetics.
  • Data Gaps : Direct pharmacological or toxicological data on the target compound is absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions : While some dihydrochlorides (e.g., Levocetirizine) are tightly regulated, others (e.g., research chemicals) lack standardized safety protocols .

Biological Activity

4-Isopropylpyrimidin-5-amine dihydrochloride is a heterocyclic aromatic compound belonging to the pyrimidine family. Its unique structure, characterized by an isopropyl group at the 4-position and an amino group at the 5-position, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C8_{8}H12_{12}Cl2_{2}N4_{4}
  • Molecular Weight : 232.11 g/mol

The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets effectively.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pathways involved in inflammation. Studies suggest it may modulate nitric oxide (NO) production in immune cells, which is crucial for inflammatory responses .
  • Antimicrobial Activity : Preliminary investigations indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anticancer Potential : There are indications that this compound may influence cancer cell growth and proliferation through specific molecular interactions, although detailed mechanisms remain to be fully elucidated.

The mechanisms underlying the biological activities of this compound involve its interaction with various molecular targets:

  • Inhibition of Nitric Oxide Production : The compound has been shown to suppress NO production in activated immune cells, which is significant for its anti-inflammatory effects. The suppression was dose-dependent, with notable efficacy observed at concentrations as low as 50 µM .
  • Impact on Enzymatic Pathways : Research suggests that it may interact with enzymes involved in cellular signaling pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production in immune cells
AntimicrobialBroad-spectrum activity against pathogens
AnticancerPotential inhibition of cancer cell growth

Case Study: In Vitro Analysis of NO Production

In a study examining the effects of various pyrimidine derivatives on nitric oxide production in mouse peritoneal cells, this compound was included among other compounds. The results indicated that while some derivatives had minimal effects on NO production, this compound significantly reduced NO levels by over 55% at a concentration of 50 µM, demonstrating its potential as a potent anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-isopropylpyrimidin-5-amine dihydrochloride, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-5-methylpyrimidine with isopropylamine in polar aprotic solvents (e.g., acetonitrile) at 50–80°C. Key parameters include maintaining anhydrous conditions and using bases like potassium carbonate to neutralize HCl byproducts . Purification often involves recrystallization from ethanol/water mixtures.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, Cl content).

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The dihydrochloride salt is freely soluble in water and methanol but insoluble in non-polar solvents. For in vitro assays, prepare stock solutions in water (10 mM) and dilute in buffer systems (e.g., PBS). For reactions requiring organic phases, consider freebase conversion via neutralization with NaHCO₃ .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity of 4-isopropylpyrimidin-5-amine derivatives?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to analyze transition states in substitution reactions, identifying energy barriers for route optimization .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases), leveraging the isopropyl group’s role in hydrophobic interactions .
  • Validate predictions with in vitro enzymatic assays (IC₅₀ measurements).

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Impurity profiles : Re-evaluate purity via LC-MS and re-test activity .
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Synthesize analogs with modifications to:
  • Isopropyl group : Replace with cyclopropyl or tert-butyl to study steric effects.
  • Amine position : Introduce substituents at pyrimidine C2/C6 positions.
  • Test analogs in dose-response assays (e.g., EC₅₀ for receptor binding) and correlate with computed LogP values to assess hydrophobicity-activity trends .

Q. What safety protocols are essential for handling light-sensitive or hygroscopic batches of this compound?

  • Methodological Answer :

  • Store under inert gas (argon) at −20°C in amber vials to prevent degradation .
  • For hygroscopic batches, use a glovebox for weighing and pre-dry solvents (e.g., molecular sieves in DMSO) .

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